molecular formula C22H22N2O2 B2639090 4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1147195-99-0

4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2639090
CAS No.: 1147195-99-0
M. Wt: 346.43
InChI Key: YDQBAVNQTMLJLT-UHFFFAOYSA-N
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Description

4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

  • A methyl group at the 4-position of the diazepine ring.
  • A naphthalen-1-yloxyethyl substituent at the 1-position, introducing a bulky aromatic group linked via an ether-oxygen chain.

Its design combines lipophilic (naphthyl) and polar (ether) groups, which may influence bioavailability and target binding .

Properties

IUPAC Name

2-methyl-5-(2-naphthalen-1-yloxyethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-15-22(25)24(20-11-5-4-10-19(20)23-16)13-14-26-21-12-6-8-17-7-2-3-9-18(17)21/h2-12,16,23H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBAVNQTMLJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)CCOC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a member of the benzodiazepine class, recognized for its diverse biological activities. This article reviews its pharmacological properties, focusing on its cytotoxicity, neuroactivity, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be described as follows:

  • Chemical Formula : C_{19}H_{20}N_2O_2
  • Molecular Weight : 312.38 g/mol

The compound features a naphthalenyl ether moiety, which is significant for its biological interactions.

Cytotoxicity

Recent studies have demonstrated that benzodiazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound within the same class showed promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) with IC50 values indicating effective cytotoxicity .

Cell LineIC50 (μM)
MCF-716.19 ± 1.35
HCT-11617.16 ± 1.54

These findings suggest that modifications to the benzodiazepine structure can enhance cytotoxic activity, potentially making this compound a candidate for further development in oncology.

Neuroactivity

Benzodiazepines are well-known for their neuroactive properties, primarily as anxiolytics and sedatives. The presence of the naphthalenyl group may contribute to enhanced binding affinity at GABA_A receptors, which could lead to increased anxiolytic effects. Studies have shown that similar compounds exhibit significant anxiolytic activity in animal models .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems, particularly through interaction with GABA_A receptors. This interaction enhances inhibitory neurotransmission in the central nervous system, leading to anxiolytic and sedative effects.

Case Studies and Research Findings

A systematic review of related compounds has highlighted their potential in treating anxiety disorders and as adjuncts in cancer therapy. For example:

  • Study on Anxiolytic Effects : A benzodiazepine derivative showed a marked reduction in anxiety-like behavior in rodent models when administered at specific doses .
  • Cytotoxic Study : A series of synthesized benzodiazepines were evaluated for their cytotoxic effects against tumor cell lines, yielding several candidates with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Features Pharmacological Notes Reference
4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one 4-methyl, 1-(2-(naphthalen-1-yloxy)ethyl Lipophilic naphthyl group; ether linkage Hypothesized CNS activity due to structural similarity to known benzodiazepines
(5R)-7-Chloro-5-(2-chlorophenyl)-4-(2-hydroxyethyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (R-6) 7-Cl, 5-(2-Cl-phenyl), 4-(2-hydroxyethyl) Chiral center (R-configuration); enantiomeric excess (97%) Potential enantioselective pharmacology; evaluated in hybrid drug designs
Bz-423 (7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one) 7-Cl, 5-(4-OH-phenyl), 1-methyl, 3-(naphthalen-2-ylmethyl) Dual aromatic (naphthyl and hydroxyphenyl) groups Induces apoptosis via F0F1-ATPase modulation; selective ROS generation in lymphocytes
5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one Thieno-fused ring; 5-(2-Cl-phenyl), 7-ethyl Thiophene ring substitution Structural analog of clotiazepam; crystallographic data highlights planar conformation
4,5-Dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one Unsubstituted core Simplest benzodiazepinone Baseline for SAR studies; lacks functional groups for enhanced activity

Key Findings from Comparative Analysis

Substituent Effects on Pharmacological Activity

  • Naphthyl Groups : The target compound’s naphthalen-1-yloxyethyl group differs from Bz-423’s naphthalen-2-ylmethyl substituent . Positional isomerism (1- vs. 2-naphthyl) may alter steric interactions with targets, as seen in Bz-423’s selective apoptosis signaling.
  • Chirality : R-6’s high enantiomeric excess (97%) underscores the importance of stereochemistry in benzodiazepine activity, though the target compound’s stereochemical data is unspecified .

Physicochemical Properties

  • Hydrogen Bonding : The ether oxygen in the target compound’s side chain may engage in H-bonding, contrasting with R-6’s hydroxyl group, which offers stronger polar interactions .

Q & A

Q. What validation criteria are critical for developing a robust analytical method for this compound in biological matrices?

  • Methodology : Follow ICH Q2(R1) guidelines for LC-MS/MS method validation. Assess linearity (1–1000 ng/mL), recovery (>90%), and matrix effects in plasma. Use deuterated internal standards to correct ion suppression .

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